

An In-depth Technical Guide to Lauryl Maltose Neopentyl Glycol (LMNG)

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Compound of Interest		
Compound Name:	Lauryl Maltose Neopentyl Glycol	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Lauryl Maltose Neopentyl Glycol** (LMNG), a non-ionic detergent widely utilized in the study of membrane proteins. Its unique chemical architecture offers significant advantages for the solubilization, stabilization, and structural determination of these challenging biomolecules.

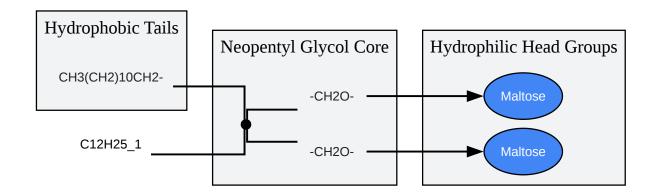
Core Chemical Structure and Properties

Lauryl Maltose Neopentyl Glycol, chemically known as 2,2-didecylpropane-1,3-bis-β-D-maltopyranoside, is a novel amphiphile distinguished by its dual hydrophilic head groups and twin hydrophobic tails.[1][2] This structure, featuring two lauryl chains and two maltose groups linked to a central neopentyl glycol core, allows LMNG to form stable micelles that effectively shield membrane proteins from aqueous environments, thereby preserving their native conformation and activity.[1][3]

The key architectural feature of LMNG is the quaternary carbon of the neopentyl glycol linker, which allows for the attachment of two hydrophilic and two hydrophobic moieties.[2][4] This design is a significant departure from traditional detergents like Dodecyl Maltoside (DDM), and it contributes to the superior stabilizing properties of LMNG for many membrane proteins, including G-protein coupled receptors (GPCRs).[1][4]

Below is a diagram illustrating the chemical structure of Lauryl Maltose Neopentyl Glycol.





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Caption: Chemical structure of Lauryl Maltose Neopentyl Glycol (LMNG).

Physicochemical Data

The unique properties of LMNG make it an effective detergent for membrane protein research. A summary of its key quantitative data is presented in the table below for easy reference and comparison.



Property	Value	References
Chemical Name	2,2-didecylpropane-1,3-bis-β- D-maltopyranoside	[1]
Synonyms	LMNG, MNG-3	[2][5]
Molecular Formula	C47H88O22	[1][6]
Molecular Weight	1005.19 g/mol	[1][6]
CAS Number	1257852-96-2	[5][6]
Appearance	White to off-white powder	[1]
Purity	≥98% (all anomers by HPLC)	[1]
Critical Micelle Concentration (CMC)	~0.01 mM (~0.001%) in H2O	[1][4]
Solubility	≥ 5% in water at 20°C	[1]
рН	5-8 (1% solution in water)	[1]

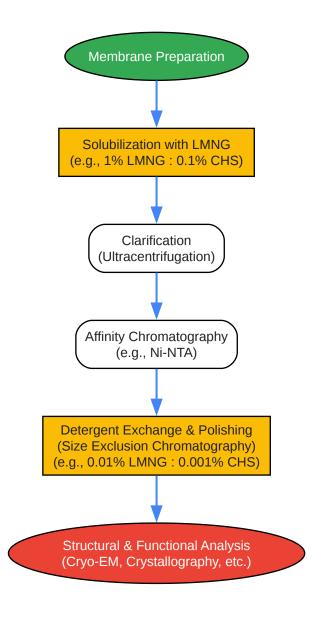
Experimental Protocols and Applications

LMNG is a powerful tool for the solubilization and stabilization of membrane proteins for a variety of downstream applications, most notably for structural determination by cryo-electron microscopy (cryo-EM) and X-ray crystallography.[1]

Membrane Protein Solubilization and Purification Workflow

The general workflow for using LMNG to extract and purify membrane proteins involves the solubilization of the protein from the cell membrane, followed by purification steps to isolate the protein of interest in a stable, monodisperse state.





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Caption: General workflow for membrane protein solubilization and purification using LMNG.

Key Experimental Considerations

- Working Concentrations: For initial solubilization of membrane proteins, a common starting concentration is 1% LMNG often supplemented with 0.1% cholesteryl hemisuccinate (CHS) to enhance stability.[1] For subsequent purification and structural studies, the detergent concentration is typically lowered to around 0.01% LMNG and 0.001% CHS.[1]
- Detergent Exchange: In many protocols, a cruder detergent may be used for initial extraction, followed by an exchange to LMNG during purification steps like size-exclusion



chromatography. This is done to leverage the superior stabilizing properties of LMNG for the final purified protein.

- Critical Micelle Concentration (CMC): The very low CMC of LMNG is advantageous as it means that a lower concentration of free detergent is required in the buffer to maintain the protein in a solubilized state, which can be beneficial for downstream assays.[3]
- Micelle Characteristics: While LMNG has been reported to form large, rod-like micelles at
 high concentrations, studies have shown that membrane proteins solubilized in LMNG form
 homogeneous complexes with their usual quaternary structure.[7] This indicates that the
 large micelle size of LMNG alone does not hinder the formation of well-behaved proteindetergent complexes suitable for structural studies.[7]

In conclusion, **Lauryl Maltose Neopentyl Glycol** is a highly effective and versatile detergent for the study of membrane proteins. Its unique chemical structure provides enhanced stability compared to many traditional detergents, making it a valuable tool for researchers in structural biology and drug development.

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